ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate
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Overview
Description
Ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is an organic compound notable for its intriguing molecular structure, combining features of both thiophenyl and pyridazinyl groups
Preparation Methods
The synthesis of ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves a multi-step process:
Synthetic Routes: : Initially, thiophen-2-yl and pyridazine derivatives are separately prepared. These intermediates are then coupled under specific conditions to form the dihydropyridazinyl core.
Reaction Conditions: : The coupling reactions often require catalysts such as palladium or platinum, and are conducted under inert atmosphere conditions with controlled temperature to ensure optimal yield.
Industrial Production: : Scaling up for industrial production necessitates the optimization of reaction parameters to achieve high efficiency and yield, often utilizing flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products depending on the conditions.
Reduction: : Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon, reducing the pyridazinyl moiety to yield corresponding dihydropyridazine derivatives.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzoate and thiophenyl groups, facilitated by reagents like alkyl halides or sulfonyl chlorides. Common products include substituted benzoates and thiophenes, which can further be functionalized for diverse applications.
Scientific Research Applications
Ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate holds significant promise in several scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules, aiding in the exploration of new chemical reactions and synthetic methodologies.
Biology: : Potentially applicable in the design of biologically active compounds, serving as a scaffold for drug development targeting specific enzymes or receptors.
Medicine: : Research suggests it could be investigated for anti-inflammatory, antimicrobial, or anticancer properties, although clinical data is currently limited.
Industry: : Employed in the development of specialty chemicals and materials with unique properties due to its complex molecular structure.
Mechanism of Action
The exact mechanism by which ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate exerts its effects remains under investigation. preliminary studies indicate:
Molecular Targets: : It may interact with enzymes or receptors involved in cellular signaling pathways, modulating their activity.
Pathways Involved: : Could influence pathways related to oxidative stress, inflammation, or cell proliferation, depending on its structural modifications and functional group interactions.
Comparison with Similar Compounds
When comparing ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate to similar compounds:
Unique Structure: : Unlike many other compounds, it features a rare combination of thiophenyl and pyridazinyl moieties, making it a valuable entity for creating diverse chemical libraries.
Similar Compounds: : Other compounds such as ethyl 4-({2-[3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate and ethyl 4-({2-[6-oxo-3-(phenyl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate share structural similarities but differ in their specific substituents, which can alter their chemical properties and applications.
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-27-19(24)14-5-7-15(8-6-14)29(25,26)20-11-12-22-18(23)10-9-16(21-22)17-4-3-13-28-17/h3-10,13,20H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJLCZNPBAHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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